REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[C:9]([C:16]([F:19])([F:18])[F:17])[C:10]([O:13][CH2:14][CH3:15])=[N:11][CH:12]=1.[B:20]([O-])([O-:22])[O-:21]>CCOCC>[CH2:14]([O:13][C:10]1[C:9]([C:16]([F:19])([F:18])[F:17])=[CH:8][C:7]([B:20]([OH:22])[OH:21])=[CH:12][N:11]=1)[CH3:15]
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Name
|
|
Quantity
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0.9 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
352 mg
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)OCC)C(F)(F)F
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Name
|
|
Quantity
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2.6 mL
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Type
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solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
489 mg
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Type
|
reactant
|
Smiles
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B([O-])([O-])[O-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction was quenched by water
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Type
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ADDITION
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Details
|
the pH was adjusted to 5 by carefully addition of 1N aqueous HCl
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Type
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CUSTOM
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Details
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Two layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acatate three times
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Type
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WASH
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Details
|
The extract was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NC=C(C=C1C(F)(F)F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |